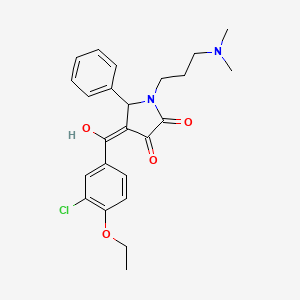

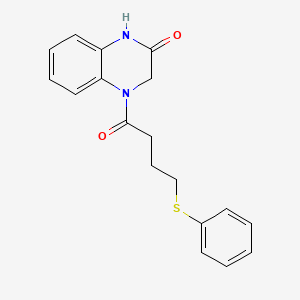

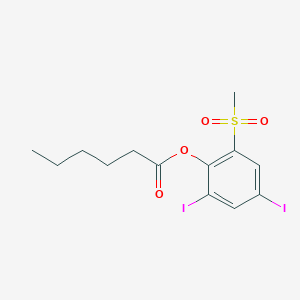

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Receptor Selectivity and CNS Disorders

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, including structures related to "N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide," is a strategy for designing selective ligands for the 5-HT7 receptor. This approach leads to the identification of compounds with distinct antidepressant-like and pro-cognitive properties, showcasing their potential in treating CNS disorders without focusing on drug use, dosage, or side effects (Canale et al., 2016).

Mecanismo De Acción

Target of Action

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a selective antagonist of the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that binds to certain types of opioid peptides in the brain . It is involved in various physiological processes, including pain perception, mood regulation, and stress response .

Mode of Action

As a KOR antagonist, this compound works by binding to the KOR and blocking its activation . This prevents the receptor’s normal response to opioid peptides, thereby altering the signaling pathways that it regulates .

Biochemical Pathways

The blockade of KOR by this compound can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, thereby reducing pain perception and potentially alleviating symptoms of stress-related disorders .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by good absorption, distribution, metabolism, and excretion (ADME) profiles . These properties contribute to the compound’s bioavailability, ensuring that it reaches the KOR in sufficient concentrations to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of KOR activation and the subsequent alteration of various signaling pathways . These changes can result in a range of physiological effects, such as reduced pain perception and potential relief from symptoms of stress-related disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the KOR . Additionally, the presence of other substances in the body can influence the compound’s absorption and distribution .

Propiedades

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c20-23(21,16-2-1-7-17-13-16)18-12-14-3-8-19(9-4-14)15-5-10-22-11-6-15/h1-2,7,13-15,18H,3-6,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTBXDXYSSFSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2629484.png)

![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2629486.png)

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2629488.png)

![4-[2-(4-Carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid](/img/structure/B2629492.png)